molecular formula C24H18FN3O4S2 B11927240 Phgdh-IN-3

Phgdh-IN-3

Cat. No.: B11927240
M. Wt: 495.5 g/mol
InChI Key: VUAMLKVINZWIJR-UHFFFAOYSA-N
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Description

Phgdh-IN-3 is a small molecule inhibitor targeting 3-phosphoglycerate dehydrogenase (PHGDH), an enzyme that plays a crucial role in the serine biosynthesis pathway. PHGDH catalyzes the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, a key step in the production of serine, which is essential for various cellular processes including DNA synthesis and antioxidant production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phgdh-IN-3 typically involves multiple steps, starting from commercially available starting materials. The synthetic route includes the formation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality and yield, and implementing purification techniques such as crystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Phgdh-IN-3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as amines or ethers .

Scientific Research Applications

Phgdh-IN-3 has a wide range of scientific research applications, including:

Mechanism of Action

Phgdh-IN-3 exerts its effects by binding to the active site of PHGDH, thereby inhibiting its enzymatic activity. This inhibition disrupts the serine biosynthesis pathway, leading to reduced availability of serine and its downstream metabolites. The molecular targets and pathways involved include the serine synthesis pathway, one-carbon metabolism, and redox homeostasis .

Comparison with Similar Compounds

Phgdh-IN-3 is compared with other PHGDH inhibitors such as oridonin, salvianolic acid C, and chicoric acid. These compounds also target PHGDH but differ in their binding sites, potency, and selectivity. This compound is unique due to its specific binding mode and higher selectivity for PHGDH, making it a valuable tool for studying the enzyme’s role in cancer metabolism .

List of Similar Compounds

Properties

Molecular Formula

C24H18FN3O4S2

Molecular Weight

495.5 g/mol

IUPAC Name

4-[(3-acetylphenyl)sulfamoyl]-N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C24H18FN3O4S2/c1-15(29)17-4-3-7-20(13-17)28-34(31,32)21-10-8-16(9-11-21)23(30)27-24-26-22(14-33-24)18-5-2-6-19(25)12-18/h2-14,28H,1H3,(H,26,27,30)

InChI Key

VUAMLKVINZWIJR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=CC=C4)F

Origin of Product

United States

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